molecular formula C12H16N2O2 B2388556 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 923113-84-2

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2388556
CAS No.: 923113-84-2
M. Wt: 220.272
InChI Key: RPKDCJRGIOWHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole core with a 2-methoxyethyl substituent and an ethanol group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of lactic acid as a promoter in a multicomponent reaction, which is environmentally benign and efficient . The reaction conditions often include heating at 160°C, which facilitates the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production time. Catalysts such as Lewis acids or nanoparticles may be employed to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different physicochemical properties .

Scientific Research Applications

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)imidazole

Uniqueness

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-methoxyethyl group enhances its solubility and bioavailability compared to other benzimidazole derivatives . Additionally, the ethanol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-9-7-14-11-5-3-2-4-10(11)13-12(14)6-8-15/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKDCJRGIOWHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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